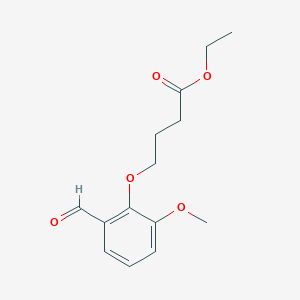

Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate is an organic compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . The compound is characterized by the presence of a formyl group, a methoxy group, and an ethyl ester group, which contribute to its unique chemical properties.

准备方法

The synthesis of Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate typically involves the reaction of 2-formyl-6-methoxyphenol with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product

化学反应分析

Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

科学研究应用

Chemical Synthesis

Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate serves as an important intermediate in the synthesis of various organic compounds. The compound's structure allows it to participate in numerous chemical reactions, including:

- Condensation Reactions : It can undergo condensation to form more complex molecules, which are often useful in pharmaceuticals.

- Nucleophilic Substitution : The presence of the formyl group makes it a suitable candidate for nucleophilic attack, leading to the formation of diverse derivatives.

Table 1: Comparison of Reactivity with Similar Compounds

| Compound Name | Structural Features | Reactivity |

|---|---|---|

| This compound | Formyl and methoxy groups on phenoxy | High nucleophilicity |

| Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate | Similar structure but different formyl position | Moderate reactivity |

| Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | Acetyl group instead of formyl | Lower nucleophilicity |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Properties : Studies have suggested that certain derivatives can inhibit the growth of bacteria and fungi.

- Anti-inflammatory Effects : Some formulations may reduce inflammation, making them candidates for treating inflammatory diseases.

Case Study: Antimicrobial Activity

In a study published in a peer-reviewed journal, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that several compounds displayed significant inhibitory effects, suggesting potential for development into new antimicrobial agents .

Material Science

The compound has applications in material science, particularly in the development of functional materials such as hydrogels. These materials can be engineered for specific properties, including:

- Adhesion : The compound can enhance the adhesion properties of hydrogels used in medical applications.

- Biocompatibility : Research shows that materials incorporating this compound are well-tolerated in biological systems, making them suitable for implants or drug delivery systems.

Environmental Chemistry

This compound is also relevant in environmental chemistry, particularly in studies assessing its degradation and environmental impact. Its chemical stability and reactivity can be studied to understand how it interacts with various environmental factors.

Table 2: Environmental Impact Assessment

| Parameter | Value |

|---|---|

| Stability in Water | Moderate |

| Degradation Rate | Variable depending on conditions |

| Toxicity to Aquatic Life | Low (based on preliminary studies) |

作用机制

The mechanism of action of Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate is not well-documented. its functional groups suggest potential interactions with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can engage in hydrogen bonding and other non-covalent interactions. The ethyl ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological molecules .

相似化合物的比较

Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate can be compared with similar compounds such as:

Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate: This compound has a similar structure but with the formyl group in a different position.

Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate: This compound has an acetyl group instead of a formyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the aromatic ring.

生物活性

Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a formyl group, a methoxy group, and a phenoxy group attached to a butanoate backbone, which may facilitate interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O5, with a molecular weight of approximately 252.26 g/mol. The presence of functional groups such as the formyl and methoxy groups enhances its reactivity and potential for biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Covalent Bond Formation : The formyl group can interact with nucleophilic sites on proteins, potentially altering their function and activity.

- Hydrogen Bonding : The hydroxyphenoxy moiety may participate in hydrogen bonding, influencing the compound's interaction with biological macromolecules.

Biological Activity

Research has indicated that this compound may possess significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production, suggesting that it may modulate immune responses .

- Cytotoxicity Against Cancer Cells : this compound has shown cytotoxic effects in several cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest, although further studies are needed to elucidate the specific pathways involved .

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antimicrobial Properties : A study assessed the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the phenolic structure significantly influenced antimicrobial potency, suggesting similar expectations for this compound .

- Anti-inflammatory Research : In an animal model of inflammation, compounds with similar structural features were shown to reduce edema and inflammatory cell infiltration at the site of injury. This indicates a promising avenue for exploring the anti-inflammatory effects of this compound in vivo .

Data Table: Summary of Biological Activities

属性

分子式 |

C14H18O5 |

|---|---|

分子量 |

266.29 g/mol |

IUPAC 名称 |

ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate |

InChI |

InChI=1S/C14H18O5/c1-3-18-13(16)8-5-9-19-14-11(10-15)6-4-7-12(14)17-2/h4,6-7,10H,3,5,8-9H2,1-2H3 |

InChI 键 |

WXBBRJFEEXRMOE-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CCCOC1=C(C=CC=C1OC)C=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。